Cas no 188731-34-2 (2-Amino-4'-chloro-5-fluorobiphenyl)

2-Amino-4'-chloro-5-fluorobiphenyl is a biphenyl derivative featuring both amino and halogen substituents, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The presence of chloro and fluoro groups enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, while the amino group allows for further functionalization. Its structural properties make it particularly useful in the development of agrochemicals, pharmaceuticals, and advanced materials. The compound's stability and well-defined reactivity profile contribute to its reliability in multi-step synthetic routes. High purity grades are available to ensure consistent performance in research and industrial applications.
2-Amino-4'-chloro-5-fluorobiphenyl structure
188731-34-2 structure
Product Name:2-Amino-4'-chloro-5-fluorobiphenyl
CAS No:188731-34-2
MF:C12H9ClFN
MW:221.657965421677
MDL:MFCD12824033
CID:1074971
PubChem ID:15345616
Update Time:2025-10-19

2-Amino-4'-chloro-5-fluorobiphenyl Chemical and Physical Properties

Names and Identifiers

    • 4'-Chloro-5-fluoro-1,1'-biphenyl-2-amine
    • 2-AMINO-4'-CHLORO-5-FLUOROBIPHENYL
    • 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine, 2-(4-Chlorophenyl)-4-fluoroaniline
    • SCHEMBL3950704
    • 4'-Chloro-5-fluoro-[1,1'-biphenyl]-2-amine
    • 188731-34-2
    • TS-00517
    • Z732776062
    • G19093
    • MFCD12824033
    • CS-0258013
    • EN300-68839
    • 2-(4-chlorophenyl)-4-fluoroaniline
    • AKOS010254503
    • SB80426
    • 2-Amino-4'-chloro-5-fluorobiphenyl
    • MDL: MFCD12824033
    • Inchi: 1S/C12H9ClFN/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H,15H2
    • InChI Key: IIOKEAUIKKVDHM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C1C=C(C=CC=1N)F

Computed Properties

  • Exact Mass: 221.0407551g/mol
  • Monoisotopic Mass: 221.0407551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 204
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 26Ų

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2-Amino-4'-chloro-5-fluorobiphenyl Suppliers

Amadis Chemical Company Limited
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(CAS:188731-34-2)2-Amino-4'-chloro-5-fluorobiphenyl
Order Number:A1178115
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:38
Price ($):191.0
Email:sales@amadischem.com

Additional information on 2-Amino-4'-chloro-5-fluorobiphenyl

Introduction to 2-Amino-4'-chloro-5-fluorobiphenyl (CAS No. 188731-34-2)

2-Amino-4'-chloro-5-fluorobiphenyl (CAS No. 188731-34-2) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including an amino group, a chlorine atom, and a fluorine atom, has shown promising potential in various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 2-Amino-4'-chloro-5-fluorobiphenyl consists of a biphenyl core with specific functional groups attached. The biphenyl moiety, which is a common scaffold in many bioactive compounds, provides a rigid and planar structure that can interact with biological targets in a precise manner. The presence of the amino group imparts basic properties to the molecule, while the chlorine and fluorine substituents contribute to its lipophilicity and electronic properties. These features collectively influence the compound's pharmacokinetic and pharmacodynamic profiles.

Recent studies have highlighted the potential of 2-Amino-4'-chloro-5-fluorobiphenyl as a lead compound for the development of drugs targeting various diseases. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent anti-inflammatory activity by modulating key signaling pathways involved in inflammation. Specifically, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical mediators of inflammatory responses.

In addition to its anti-inflammatory properties, 2-Amino-4'-chloro-5-fluorobiphenyl has also shown promise in cancer research. Studies have indicated that this compound can induce apoptosis in cancer cells by targeting specific molecular pathways. For example, it has been reported to downregulate the expression of Bcl-2, an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis-inducing agents. This makes it a potential candidate for combination therapy approaches in oncology.

The synthetic route for 2-Amino-4'-chloro-5-fluorobiphenyl involves several well-established chemical transformations. One common approach is to start with 4-chloro-3-fluorophenylboronic acid and couple it with 2-nitrobenzene using Suzuki coupling conditions. The resulting nitro compound is then reduced to form the desired amino derivative. This synthetic strategy allows for high yields and good purity, making it suitable for large-scale production.

In terms of safety and toxicity, preliminary studies have indicated that 2-Amino-4'-chloro-5-fluorobiphenyl exhibits low cytotoxicity towards normal cells at therapeutic concentrations. However, further investigations are necessary to fully evaluate its safety profile and potential side effects. Preclinical studies are currently underway to assess its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as its toxicity in animal models.

The future prospects for 2-Amino-4'-chloro-5-fluorobiphenyl are promising. Ongoing research is focused on optimizing its structure to enhance its potency and selectivity for specific biological targets. Additionally, efforts are being made to develop prodrugs or drug delivery systems that can improve its bioavailability and reduce potential side effects. These advancements could lead to the development of new therapeutic agents with improved efficacy and safety profiles.

In conclusion, 2-Amino-4'-chloro-5-fluorobiphenyl (CAS No. 188731-34-2) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. As research in this area continues to advance, it is likely that new applications and insights will emerge, further solidifying the importance of this compound in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:188731-34-2)2-Amino-4'-chloro-5-fluorobiphenyl
A1178115
Purity:99%
Quantity:1g
Price ($):191.0
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